molecular formula C17H18N2O4 B3830379 4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B3830379
M. Wt: 314.34 g/mol
InChI Key: MQZGPLMMQUUVBZ-WQRHYEAKSA-N
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Description

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group, a hydroxy group, and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 4-ethoxybenzoyl chloride and 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of 4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylamino]benzamide.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The presence of the hydroxy and methoxy groups allows for additional interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-3-23-14-7-5-13(6-8-14)17(21)19-18-11-12-4-9-16(22-2)15(20)10-12/h4-11,20H,3H2,1-2H3,(H,19,21)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZGPLMMQUUVBZ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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